molecular formula C9H10ClN3 B1626346 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine CAS No. 6508-11-8

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No.: B1626346
CAS No.: 6508-11-8
M. Wt: 195.65 g/mol
InChI Key: ZTCZCIBPDMLGCD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (CAS 6508-11-8) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C9H10ClN3 and a molecular weight of 195.65 g/mol, this pyrazolone derivative is characterized as a solid . Pyrazolones are a significant class of heterocyclic compounds known for their wide spectrum of biological activities and utility as synthetic tools in designing bioactive molecules . The core pyrazolone structure serves as a fundamental pharmacophore in medicinal chemistry, and derivatives of this class have been reported to exhibit various properties, including antimicrobial, antifungal, antibacterial, anti-inflammatory, and antitumor activities . As such, this compound represents a valuable building block for researchers in drug discovery and development programs. It is also used as a precursor in the synthesis of more complex chemical entities and finds applications in the development of dyes, pigments, and chelating agents . This product is intended for use in a controlled laboratory setting by qualified personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any household use.

Properties

IUPAC Name

2-(4-chlorophenyl)-3,4-dihydropyrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-4H,5-6H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCZCIBPDMLGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502256
Record name 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6508-11-8
Record name 1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Synthesis

The synthesis begins with the Claisen-Schmidt condensation between 4-chlorobenzaldehyde and a methyl ketone (e.g., acetone) in alkaline conditions. This forms the chalcone intermediate, (E)-4-(4-chlorophenyl)but-3-en-2-one, characterized by its α,β-unsaturated ketone structure. The reaction proceeds via nucleophilic attack of the enolate ion on the carbonyl carbon of the aldehyde, followed by dehydration.

Representative Reaction Conditions

  • Reactants : 4-Chlorobenzaldehyde (1.0 equiv), acetone (1.2 equiv)
  • Base : 2% NaOH in ethanol
  • Temperature : Reflux at 80°C for 6–8 hours
  • Yield : 70–85% (isolated via recrystallization from ethanol)

Cyclization with Hydrazine Hydrate

The chalcone intermediate undergoes cyclization with hydrazine hydrate in ethanol, facilitated by catalytic HCl. Hydrazine attacks the carbonyl group, initiating ring closure to form the pyrazoline core. The 4-chlorophenyl group occupies position 1 of the pyrazoline ring, while the amine group resides at position 3.

Optimized Cyclization Protocol

  • Hydrazine Hydrate : 1.5 equiv
  • Solvent : Absolute ethanol
  • Catalyst : 2 drops concentrated HCl
  • Temperature : Reflux for 8–10 hours
  • Workup : Distillation under reduced pressure, followed by recrystallization (ethanol)
  • Yield : 60–72%

Mechanistic Insight

  • Nucleophilic Attack : Hydrazine’s terminal nitrogen attacks the chalcone’s β-carbon, forming a hydrazone intermediate.
  • Ring Closure : Intramolecular cyclization occurs as the adjacent nitrogen attacks the carbonyl carbon, eliminating water.
  • Aromatization : The dihydropyrazoline intermediate stabilizes via conjugation, yielding the saturated pyrazoline.

Alternative Synthetic Approaches

Hydrazine Salts in Cyclization Reactions

Patent literature describes the use of hydrazinium salts (e.g., hydrazinium hydrochloride) with α,β-unsaturated nitriles or ketones to access pyrazoline derivatives. For example, reacting sodium cyanoacetone with hydrazinium monohydrochloride in toluene generates 3-amino-5-methylpyrazole, a related structure. Adapting this method, 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine could be synthesized by substituting cyanoacetone with a 4-chlorophenyl-containing precursor.

Key Advantages

  • Solvent Flexibility : Reactions proceed in water, ethanol, or toluene.
  • Yield Enhancement : Up to 83% yield achieved via alkali metal salt precipitation.

In Situ Chalcone Formation

To circumvent chalcone instability, in situ generation is employed. A mixture of sodium cyanoacetone, hydrazine hydrate, and HCl in toluene liberates cyanoacetone, which immediately reacts with hydrazine to form the pyrazoline. This one-pot method reduces purification steps and improves efficiency.

Procedure

  • Combine sodium cyanoacetone (1.0 equiv) and hydrazine hydrate (1.2 equiv) in toluene.
  • Add 10% HCl dropwise at 16–35°C to release cyanoacetone.
  • Reflux for 4 hours, isolate via distillation.
  • Yield : 72%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Ethanol vs. Toluene : Ethanol enhances chalcone solubility, favoring cyclization, while toluene facilitates azeotropic water removal, shifting equilibrium toward product.
  • Temperature Range : Optimal cyclization occurs at 35–60°C; higher temperatures risk decomposition.

Catalytic Acid Use

HCl (2–5 mol%) accelerates cyclization by protonating the carbonyl oxygen, increasing electrophilicity. Excessive acid, however, promotes side reactions like polymerization.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :
    • N–H Stretch : 3426 cm⁻¹ (amine).
    • C=N Stretch : 1595 cm⁻¹ (pyrazoline ring).
    • C–Cl Stretch : 762 cm⁻¹.
  • ¹H NMR (CDCl₃) :
    • δ 7.49–7.47 (d, 2H, Ar–H).
    • δ 3.34–3.30 (dd, 2H, CH₂ pyrazoline).
    • δ 8.31 (s, 1H, NH).

Purity Assessment

Thin-layer chromatography (TLC) using acetone:petroleum ether (2:8) confirms homogeneity.

Comparative Analysis of Synthetic Methods

Method Starting Materials Conditions Yield Reference
Chalcone Cyclization 4-Chlorobenzaldehyde, acetone Ethanol, HCl, reflux 60–72%
Hydrazinium Salt Route Sodium cyanoacetone Toluene, HCl, 35°C 72–83%
In Situ Chalcone Sodium cyanoacetone, hydrazine Toluene/water, reflux 72%

Key Observations

  • Chalcone cyclization offers simplicity but moderate yields.
  • Hydrazinium salt methods achieve higher yields via efficient byproduct removal.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under conditions such as reflux or catalysis.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine has shown promise as a potential anticonvulsant agent , demonstrating protective effects against seizures in animal models. Its mechanism of action may involve modulation of neurotransmitter activity in the brain, making it a candidate for further drug development targeting neurological disorders.

Research indicates that this compound interacts with various molecular targets within biological systems. Its ability to modulate neurotransmitter pathways suggests potential therapeutic applications in treating conditions such as epilepsy and other neurological disorders.

Enzyme Inhibition

The compound is being investigated for its potential as an enzyme inhibitor , with studies suggesting it may interfere with specific biochemical pathways. This property opens avenues for its application in developing drugs for metabolic disorders and other diseases where enzyme regulation is crucial.

Anticonvulsant Activity Study

In a study assessing anticonvulsant properties, this compound was administered to animal models exhibiting seizure activity. Results indicated a significant reduction in seizure frequency and duration compared to control groups, suggesting its efficacy as a potential therapeutic agent for epilepsy .

Interaction with Biological Macromolecules

Another research avenue explored the interaction of this compound with biological macromolecules such as proteins and enzymes. The findings indicated that it could bind effectively to certain enzyme active sites, thereby inhibiting their function and altering metabolic pathways .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with signal transduction pathways, leading to the desired biological effect .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The following table summarizes structural differences and biological relevance of selected analogs:

Compound Name Phenyl Substituent Pyrazole Substituents Biological/Chemical Relevance References
1-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (Target) 4-Cl 4,5-dihydro ring, NH2 Core structure for kinase activators -
1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine (Compound 28) 3,4-diCl 4,5-dihydro ring, NH2 Precursor for c-Abl kinase activators
N-[1-(3,4-Dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-pyridinecarboxamide 3,4-diCl 4,5-dihydro ring, 4-pyridinecarboxamide c-Abl kinase activator (Compound 35)
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine 4-Cl 1-methyl, unsaturated ring, NH2 Commercial building block (95% purity)
4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine 4-Cl 1-methyl, CF3 at C3, unsaturated ring Pharmaceutical activity studies
1-(3-Chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine 3-Cl 4,5-dihydro ring, NH2 Building block (Enamine Ltd)

Impact of Structural Modifications

Phenyl Substituent Position
  • 4-Chlorophenyl vs. In contrast, the 4-Cl group in the target compound may offer a balance between lipophilicity and steric bulk.
  • 3-Chlorophenyl (): The meta-chloro substitution alters electronic distribution and steric interactions, which could reduce kinase-targeting efficacy compared to para-substituted analogs.
Pyrazole Ring Saturation
  • 4,5-Dihydro vs. Unsaturated analogs (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) lack this feature, which may reduce rigidity and alter binding kinetics .
Functional Group Modifications
  • Amide Derivatives (Compounds 35, 37): Substitution of the amine with pyridinecarboxamide or pyridazinecarboxamide groups (e.g., Compound 35) enhances molecular interactions with kinase active sites, as evidenced by their role in c-Abl activation .
  • Trifluoromethyl Group (): The CF3 substituent at C3 improves metabolic stability and hydrophobic interactions, making it suitable for pharmaceutical applications .

Derivative Preparation

  • Amide Formation (General Procedure A): The amine group reacts with carboxylic acids (e.g., 4-pyridinecarboxylic acid) using HATU/DIPEA in DCM, yielding activators like Compound 35 with moderate yields (e.g., 13% in some cases) .
  • Microwave-Assisted Reactions: highlights microwave heating (100°C, 15 min) for oxidations, though yields remain low (3%), indicating challenges in scaling .

Biological Activity

1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative has been investigated for its potential as an anticancer agent, antimicrobial agent, and its role in various therapeutic applications. This article compiles and analyzes the current research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a chlorophenyl group attached to a pyrazole ring. The compound's CAS number is 6508-11-8, and it is often synthesized through various methods that modify the pyrazole scaffold to enhance its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of pyrazole have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (μM)
10cHCT-1161.82
HePG-25.55
MCF-72.86
DOX (control)HCT-1165.23
HePG-24.50
MCF-74.17

These findings indicate that certain pyrazole derivatives can outperform conventional chemotherapeutics like doxorubicin (DOX) in terms of potency against specific cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. A range of pyrazole derivatives has shown promising results against various pathogens:

Derivative Pathogen MIC (μg/mL)
7bStaphylococcus aureus0.22 - 0.25
Staphylococcus epidermidis0.22 - 0.25

The most active derivatives exhibited bactericidal effects and inhibited biofilm formation, suggesting their potential as therapeutic agents against resistant bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural characteristics. The presence of specific substituents on the pyrazole ring can enhance or diminish their activity:

  • Electron-withdrawing groups : Such as chlorine at the para position enhance anticancer activity.
  • Substituent effects : Variations in the substituents at the phenyl ring can lead to different levels of cytotoxicity and selectivity against cancer cell lines.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, demonstrating that compounds with specific substitutions exhibited enhanced apoptosis-inducing capabilities .
  • Antimicrobial Efficacy : Research conducted on the antimicrobial activity revealed that certain derivatives effectively inhibited growth and biofilm formation in clinical isolates of Staphylococcus spp., showcasing their potential for treating infections caused by resistant strains .

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine, and how can intermediates be optimized for yield?

The compound is typically synthesized via cyclization of hydrazine derivatives with β-ketoesters or β-diketones. A multi-step approach involves:

  • Vilsmeier–Haack formylation to introduce aldehyde groups to pyrazolone precursors .
  • Oxidation and acylation to generate carbonyl intermediates, followed by thiourea coupling for functionalization . Yield optimization can be achieved by adjusting reaction time, temperature, and catalysts (e.g., acetic acid for cyclization). Purification via column chromatography or recrystallization improves purity .

Q. How can the structural and electronic properties of this compound be characterized?

  • X-ray crystallography provides precise bond lengths and angles (e.g., triclinic crystal system with space group P1, as seen in similar pyrazole derivatives) .
  • Spectroscopic methods :
  • NMR (¹H/¹³C) identifies substituent patterns and hydrogen bonding.
  • FT-IR confirms functional groups like NH₂ and C-Cl .
    Computational tools (DFT) can supplement experimental data to predict electronic distributions .

Q. What reaction mechanisms are involved in the formation of 4,5-dihydro-1H-pyrazole derivatives?

The mechanism typically involves:

  • Nucleophilic attack of hydrazine on α,β-unsaturated carbonyl compounds.
  • Cyclization via intramolecular dehydration to form the pyrazoline ring. Substituents on the phenyl ring (e.g., 4-chloro) influence reaction kinetics by altering electron density .

Q. How does the solubility profile of this compound affect its applicability in biological assays?

Solubility in polar solvents (e.g., DMSO, ethanol) can be determined via HPLC or UV-Vis spectrophotometry . Poor aqueous solubility may require derivatization (e.g., salt formation with HCl) or nanoformulation for in vitro studies .

Q. What experimental design strategies minimize variability in synthesizing pyrazole derivatives?

Use statistical design of experiments (DoE) to optimize parameters:

  • Factorial designs identify critical variables (e.g., molar ratios, solvent polarity).
  • Response surface methodology (RSM) models nonlinear relationships between inputs and outputs .

Advanced Research Questions

Q. How can contradictory spectral or crystallographic data for this compound be resolved?

  • Orthogonal validation : Cross-check NMR/IR with X-ray data to confirm bond assignments.
  • Dynamic NMR can resolve conformational ambiguities (e.g., rotational barriers in the dihydropyrazole ring) .
  • High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

Q. What strategies improve scalability and sustainability in large-scale synthesis?

  • Continuous flow reactors enhance heat/mass transfer and reduce waste .
  • Green solvents (e.g., ethanol, water) and catalytic systems (e.g., biocatalysts) minimize environmental impact .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • Quantum chemical calculations (e.g., DFT) model transition states and activation energies.
  • Reaction path searching algorithms (e.g., artificial force induced reaction, AFIR) identify feasible pathways for functionalization .

Q. What in vitro models are suitable for studying its potential neuropharmacological effects?

  • Primary neuronal cultures or SH-SY5Y cell lines assess cytotoxicity and receptor binding.
  • Fluorescence-based assays (e.g., Ca²⁺ flux) evaluate interactions with ion channels or GPCRs .

Q. How do polymorphic forms of this compound influence its physicochemical stability?

  • Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) characterize polymorphs.
  • Accelerated stability studies under varied humidity/temperature conditions guide formulation choices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine
Reactant of Route 2
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1-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-amine

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